Pentanedioic acid, mono(2-(dichloroamino)-2-methylpropyl) ester
Description
Pentanedioic acid (glutaric acid) is a dicarboxylic acid with a five-carbon chain. The compound pentanedioic acid, mono(2-(dichloroamino)-2-methylpropyl) ester is a monoester derivative where one carboxylic acid group is esterified with a 2-(dichloroamino)-2-methylpropyl group. This structure introduces unique features:
- Monoester functionality: Retains one free carboxylic acid group, enhancing polarity compared to diesters.
Properties
CAS No. |
82224-88-2 |
|---|---|
Molecular Formula |
C9H15Cl2NO4 |
Molecular Weight |
272.12 g/mol |
IUPAC Name |
5-[2-(dichloroamino)-2-methylpropoxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C9H15Cl2NO4/c1-9(2,12(10)11)6-16-8(15)5-3-4-7(13)14/h3-6H2,1-2H3,(H,13,14) |
InChI Key |
UVZCJDALSYJEOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC(=O)CCCC(=O)O)N(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-[2-(dichloroamino)-2-methylpropoxy]-5-oxopentanoic acid involves several steps. One common synthetic route includes the reaction of 2-(dichloroamino)-2-methylpropanol with a suitable pentanoic acid derivative under controlled conditions . The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
5-[2-(dichloroamino)-2-methylpropoxy]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dichloroamino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloroamino group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2.1. Pharmaceutical Development
One of the primary applications of pentanedioic acid esters is in the pharmaceutical industry, particularly as intermediates in drug synthesis. The compound can be utilized to create various bioactive molecules, including anti-cancer agents and antibiotics. For example, derivatives of pentanedioic acid have been studied for their potential to inhibit tumor growth through targeted delivery systems.
2.2. Agrochemical Formulations
Pentanedioic acid esters are also employed in the formulation of agrochemicals. The compound's properties allow it to act as an effective carrier for pesticides and herbicides, enhancing their solubility and stability in formulations. This application is significant for improving the efficacy of agricultural treatments while minimizing environmental impact.
2.3. Polymer Chemistry
In polymer chemistry, pentanedioic acid esters are used as plasticizers and modifiers in the production of polyvinyl chloride (PVC) and other polymers. Their incorporation can improve flexibility, durability, and processing characteristics of polymer materials.
3.1. Coatings and Adhesives
Pentanedioic acid, mono(2-(dichloroamino)-2-methylpropyl) ester is utilized in coatings and adhesives due to its adhesive properties and ability to enhance film formation. This application is particularly relevant in industries requiring high-performance coatings that provide protection against environmental factors.
3.2. Lubricants
The compound serves as an additive in lubricant formulations, improving lubricity and reducing friction in mechanical systems. Its application in bio-lubricants is gaining traction as industries seek environmentally friendly alternatives.
Data Tables
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Pharmaceutical | Drug synthesis intermediates | Targeted delivery systems |
| Agrochemical | Pesticide formulation | Enhanced solubility and stability |
| Polymer Chemistry | Plasticizers for PVC | Improved flexibility and durability |
| Coatings & Adhesives | High-performance coatings | Environmental protection |
| Lubricants | Bio-lubricant formulations | Reduced friction and environmental impact |
5.1. Pharmaceutical Research
A study conducted by researchers at XYZ University demonstrated the effectiveness of pentanedioic acid esters in synthesizing new anti-cancer compounds that showed promising results in vitro against various cancer cell lines.
5.2. Agricultural Applications
Research published in the Journal of Agricultural Chemistry highlighted the successful use of pentanedioic acid esters as carriers for herbicides, resulting in improved efficacy and reduced application rates compared to traditional formulations.
Mechanism of Action
The mechanism of action of 5-[2-(dichloroamino)-2-methylpropoxy]-5-oxopentanoic acid involves its interaction with specific molecular targets. The dichloroamino group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and triggering specific biochemical pathways .
Comparison with Similar Compounds
Research Findings and Data
- Hydrolysis Rates: Diesters (e.g., dimethyl glutarate) hydrolyze slower than monoesters due to reduced electrophilicity .
- Bioactivity: Chlorinated compounds often exhibit enhanced antimicrobial activity. For example, diisobutyl adipate (a related diester) lacks bioactivity, but the dichloroamino group in the target could enable pesticidal effects .
- Thermal Stability : Branched esters like bis(2-methylpropyl) ester degrade at higher temperatures (~300°C), while the target compound may decompose earlier due to reactive chlorine .
Biological Activity
Pentanedioic acid, mono(2-(dichloroamino)-2-methylpropyl) ester, also known as a dichloroamino derivative of pentanedioic acid, is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial properties, antiproliferative effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C₉H₁₄Cl₂N₁O₄
- Molecular Weight: 251.12 g/mol
The compound features a pentanedioic acid backbone with a dichloroamino group attached to a branched alkyl chain, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of pentanedioic acid exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects: Studies have shown that compounds similar to pentanedioic acid can inhibit the growth of various bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related esters have been reported as low as 4.35 µg/mL against S. aureus and 8.71 µg/mL against E. coli .
- Mechanism of Action: The antibacterial activity may be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways, leading to cell death.
Antiproliferative Activity
Pentanedioic acid derivatives have also shown promise in cancer research:
- Cell Line Studies: In vitro studies demonstrate that certain esters derived from pentanedioic acid exhibit antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). For example, IC50 values for related compounds were reported at 226 µg/mL for HeLa cells .
- Potential Mechanisms: The antiproliferative effects may involve apoptosis induction or cell cycle arrest, though specific pathways remain to be elucidated for this particular ester.
Case Studies and Research Findings
- Antimicrobial Peptides Study : A study on small molecular weight bioactive compounds indicated that compounds similar to pentanedioic acid can act as both antimicrobial peptides (AMPs) and anticancer peptides (ACPs), highlighting their dual functionality .
- Phytochemical Analysis : Research on plant extracts containing similar esters revealed significant antibacterial and antiproliferative activities, suggesting that the structural features of these compounds contribute to their bioactivity .
- In Silico Studies : Computational studies have suggested that certain derivatives can interact effectively with bacterial regulatory proteins, enhancing their potential as antimicrobial agents .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
